N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a spirocyclic compound characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core. Key structural features include:
- A thioacetamide linker (-S-CO-NH-) bridging the spiro system to the 4-ethoxyphenyl group.
- A 4-ethoxyphenyl moiety, which enhances lipophilicity and may influence pharmacokinetic properties.
Synthetic routes for analogous spiro-thioacetamides typically involve nucleophilic attacks on carbonyl groups (e.g., ketones) followed by cyclization, as seen in related compounds . Spectral characterization (IR, NMR) confirms the presence of NH, C=O, and aromatic C-H stretches, with 13C-NMR signals at ~80 ppm indicating spirocyclic formation .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-2-27-17-10-8-16(9-11-17)23-19(26)15-29-21-20(18-7-6-14-28-18)24-22(25-21)12-4-3-5-13-22/h6-11,14H,2-5,12-13,15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNTXAIIBSAXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazaspiro compound.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a thiolation reaction, where a thiol reagent reacts with the spirocyclic core.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through an etherification reaction, where an ethoxyphenol reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The spirocyclic core can be reduced under specific conditions to yield different structural analogs.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced spirocyclic analogs.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and potential biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its electronic properties may be exploited in the design of materials with specific conductive or semiconductive properties.
Comparison with Similar Compounds
Key Observations :
- The spiro ring size (e.g., [4.5] vs. [4.6]) and heteroatom composition (N/S) significantly alter electronic properties and binding affinities.
- Substituent effects : The 4-ethoxyphenyl group in the target compound enhances solubility compared to halogenated aryl groups in , while sugar moieties in introduce polar interactions.
Thiophene-Containing Analogues
Table 2: Functional Group Comparisons
Biological Activity
N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophenyl group and a diazaspiro moiety, which are known to contribute significantly to its biological activity. The molecular formula is , with a molecular weight of approximately 329.4 g/mol. Its structural properties suggest multiple sites for interaction with biological targets, enhancing its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Thiophenyl Moiety : This can be achieved through the reaction of thiophenes with appropriate electrophiles.
- Construction of the Diazaspiro Framework : This step often involves cyclization reactions that incorporate nitrogen into the spiro structure.
- Final Acetamide Formation : The acetamide group is introduced via acylation reactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, compounds containing thiophene and diazaspiro frameworks have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| N-(4-Ethoxyphenyl)-2-(...) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the thiophenyl group is thought to enhance membrane permeability, allowing for better interaction with bacterial cells.
Anti-inflammatory Activity
Compounds with similar scaffolds have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). The potential for this compound to modulate these pathways warrants further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of analogous compounds:
- Study on Anticancer Effects : A study published in Pharmaceutical Research highlighted that similar diazaspiro compounds exhibited potent activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Screening : Research conducted by [source] demonstrated that derivatives containing thiophene motifs showed promising antibacterial activity against resistant strains of bacteria.
- Inflammation Models : In vivo models have indicated that compounds with structural similarities effectively reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
